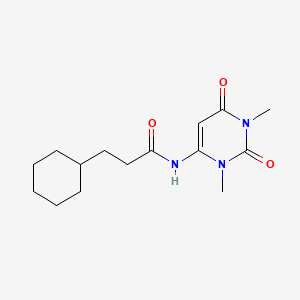![molecular formula C19H20BrNO2 B1225413 {4-[(2-BROMOPHENOXY)METHYL]PHENYL}(PIPERIDINO)METHANONE](/img/structure/B1225413.png)
{4-[(2-BROMOPHENOXY)METHYL]PHENYL}(PIPERIDINO)METHANONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{4-[(2-BROMOPHENOXY)METHYL]PHENYL}(PIPERIDINO)METHANONE is a chemical compound known for its unique structure and potential applications in various fields. This compound features a bromophenoxy group attached to a phenyl ring, which is further connected to a piperidinyl methanone moiety. Its distinct molecular arrangement makes it a subject of interest in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(2-BROMOPHENOXY)METHYL]PHENYL}(PIPERIDINO)METHANONE typically involves multiple steps, starting with the preparation of the bromophenoxy intermediate. This intermediate is then reacted with a phenyl derivative under controlled conditions to form the desired compound. Common reagents used in these reactions include bromine, phenol derivatives, and piperidine. The reaction conditions often involve specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized synthetic routes. These methods focus on maximizing efficiency and minimizing costs. Techniques such as continuous flow reactors and automated synthesis platforms are employed to achieve consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
{4-[(2-BROMOPHENOXY)METHYL]PHENYL}(PIPERIDINO)METHANONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding phenolic compounds.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, {4-[(2-BROMOPHENOXY)METHYL]PHENYL}(PIPERIDINO)METHANONE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of derivatives with specific properties, making it valuable in material science and catalysis research.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a probe to investigate enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of neurological disorders.
Industry
In industrial applications, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it suitable for use in coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism of action of {4-[(2-BROMOPHENOXY)METHYL]PHENYL}(PIPERIDINO)METHANONE involves its interaction with specific molecular targets. The bromophenoxy group allows for binding to active sites of enzymes or receptors, while the piperidinyl methanone moiety modulates the compound’s overall activity. This dual functionality enables the compound to exert its effects through multiple pathways, making it a versatile tool in scientific research.
Comparación Con Compuestos Similares
Similar Compounds
- [4-[(2-Chlorophenoxy)methyl]phenyl]-(1-piperidinyl)methanone
- [4-[(2-Fluorophenoxy)methyl]phenyl]-(1-piperidinyl)methanone
- [4-[(2-Iodophenoxy)methyl]phenyl]-(1-piperidinyl)methanone
Uniqueness
Compared to its analogs, {4-[(2-BROMOPHENOXY)METHYL]PHENYL}(PIPERIDINO)METHANONE exhibits unique reactivity due to the presence of the bromine atom. This halogen imparts distinct electronic and steric properties, influencing the compound’s behavior in chemical reactions and its interactions with biological targets. These characteristics make it a valuable compound for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C19H20BrNO2 |
|---|---|
Peso molecular |
374.3 g/mol |
Nombre IUPAC |
[4-[(2-bromophenoxy)methyl]phenyl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C19H20BrNO2/c20-17-6-2-3-7-18(17)23-14-15-8-10-16(11-9-15)19(22)21-12-4-1-5-13-21/h2-3,6-11H,1,4-5,12-14H2 |
Clave InChI |
ZZLYSPCQPXRIKW-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)COC3=CC=CC=C3Br |
SMILES canónico |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)COC3=CC=CC=C3Br |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(1,3-benzothiazol-2-ylthio)-1-oxoethyl]-1-methyl-2-pyrrolecarboxamide](/img/structure/B1225332.png)

![N-[2-(cyclohexylthio)ethyl]-4-methyl-3-[(4-methylphenyl)sulfamoyl]benzamide](/img/structure/B1225335.png)
![4-(4-Chlorophenyl)-4-oxobutanoic acid [2-(2-furanylmethylamino)-2-oxoethyl] ester](/img/structure/B1225337.png)
![1-[1-(2-Fluorophenyl)-2,5-dimethyl-3-pyrrolyl]-2-(4-methyl-1-piperidinyl)ethanone](/img/structure/B1225338.png)
![2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-one](/img/structure/B1225339.png)

![3-[4-[4-[4-(Diethylamino)phenyl]buta-1,3-dienyl]pyridin-1-ium-1-yl]propyl-trimethylazanium](/img/structure/B1225343.png)

![3-[(2-Chloro-6-fluorophenyl)methyl]-5-fluoro-1-(2-oxolanyl)pyrimidine-2,4-dione](/img/structure/B1225350.png)

![4b,9b-dihydroxy-7,8-dihydro-6H-indeno[1,2-b]benzofuran-9,10-dione](/img/structure/B1225355.png)
